molecular formula C7H6ClNO4S B1266685 2-Nitro-p-toluenesulphonyl chloride CAS No. 54090-41-4

2-Nitro-p-toluenesulphonyl chloride

Cat. No.: B1266685
CAS No.: 54090-41-4
M. Wt: 235.65 g/mol
InChI Key: HEVNLMSJUFKWBS-UHFFFAOYSA-N
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Description

2-Nitro-p-toluenesulphonyl chloride is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of toluene, where the methyl group is substituted with a nitro group and a sulphonyl chloride group. This compound is known for its reactivity and is widely used in organic synthesis and various industrial applications .

Biochemical Analysis

Biochemical Properties

2-Nitro-p-toluenesulphonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. The compound reacts with hydroxyl and amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can modify the activity and function of enzymes and proteins, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, the modification of metabolic enzymes can impact cellular metabolism, potentially leading to altered metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of sulfonamide bonds with biomolecules. This involves the nucleophilic attack of hydroxyl or amino groups on the sulfonyl chloride group of the compound, resulting in the release of hydrochloric acid and the formation of a stable sulfonamide bond. This reaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential cytotoxicity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained modifications of cellular proteins and enzymes, leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications without causing toxicity. High doses of the compound can result in toxic effects, including liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular biomolecules, leading to the formation of stable adducts. The compound can also influence metabolic flux by modifying key metabolic enzymes, potentially altering the levels of metabolites and the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with cellular proteins. The distribution of the compound can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or modifications can direct the compound to the nucleus, mitochondria, or other organelles. The localization of the compound can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-nitro-p-toluenesulphonyl chloride typically involves the nitration of p-toluenesulfonyl chloride. The process begins with the sulfonation of toluene to form p-toluenesulfonyl chloride, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as pyridine can enhance the reaction rate and reduce the consumption of chlorinating agents like thionyl chloride .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-p-toluenesulphonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and organic bases such as pyridine are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Amino Derivatives: Formed from the reduction of the nitro group.

Comparison with Similar Compounds

    p-Toluenesulfonyl Chloride: Lacks the nitro group, making it less reactive in certain redox reactions.

    2-Nitrobenzenesulfonyl Chloride: Similar structure but without the methyl group, affecting its steric properties and reactivity.

    4-Nitrobenzenesulfonyl Chloride: The nitro group is positioned differently, influencing its electronic properties and reactivity.

Uniqueness: 2-Nitro-p-toluenesulphonyl chloride is unique due to the presence of both a nitro group and a sulphonyl chloride group on the same aromatic ring. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

4-methyl-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVNLMSJUFKWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968958
Record name 4-Methyl-2-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54090-41-4
Record name 4-Methyl-2-nitrobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54090-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-p-toluenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054090414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
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Record name 2-nitro-p-toluenesulphonyl chloride
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Synthesis routes and methods

Procedure details

In a similar fashion using route 39 general procedure 96, 4-methyl-2-nitro-benzenesulfonic acid 448 (6.2 g, Salt form), SOCl2 (15 ml) and DMF (0.28 ml) gave the title compound (3.10 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.28 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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